molecular formula C20H24N4O6S2 B2690727 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941940-29-0

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2690727
CAS No.: 941940-29-0
M. Wt: 480.55
InChI Key: QYRNMISWBJMBJW-UHFFFAOYSA-N
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Description

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is an intriguing synthetic compound with multifaceted applications spanning across chemistry, biology, medicine, and industry. Known for its complex structure and diverse reactivity, this compound stands as a testament to modern synthetic organic chemistry's capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves a series of complex organic reactions:

  • Synthesis of the Tetrahydroquinoline Core: : Starting from an aniline derivative, the quinoline core is synthesized via a Povarov reaction, which involves the condensation of an aniline with an aldehyde and an alkene under acidic conditions.

  • Introduction of the Methylsulfonyl Group: : The methylsulfonyl group is introduced through sulfonylation using methylsulfonyl chloride and a base, such as triethylamine, under mild conditions.

  • Formation of the Oxalamide Linkage: : The oxalamide linkage is formed by reacting the tetrahydroquinoline derivative with oxalyl chloride followed by the addition of 4-sulfamoylphenethylamine under controlled temperature and anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry for efficient and scalable synthesis. This method offers advantages such as improved reaction control, higher yields, and enhanced safety profiles compared to traditional batch processing.

Chemical Reactions Analysis

Types of Reactions

This compound is prone to various chemical reactions:

  • Oxidation: : Undergoes oxidation at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

  • Reduction: : The sulfonyl and oxalamide groups can be reduced to their corresponding amines under strong reducing conditions.

  • Substitution: : Both the sulfonyl and oxalamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Employs reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols in the presence of base catalysts.

Major Products

The primary products formed from these reactions include quinoline derivatives, amines, and substituted oxalamides.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecular architectures.

Biology

Its structure allows for interaction with biological macromolecules, making it a useful tool in studying protein-ligand interactions and enzyme inhibition.

Medicine

Potential medicinal applications include the development of novel therapeutic agents targeting specific enzymes or receptors implicated in various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers with unique properties or as a starting material for high-value-added chemical products.

Mechanism of Action

The mechanism by which N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects is primarily through its interaction with molecular targets in biological systems.

Molecular Targets and Pathways

  • Enzyme Inhibition: : It can act as a competitive or non-competitive inhibitor of specific enzymes, altering their catalytic activity.

  • Receptor Binding: : The compound may bind to cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide stands out due to its unique combination of a tetrahydroquinoline core and an oxalamide linkage.

Similar Compounds

  • N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-aminophenethyl)oxalamide: : Lacks the sulfamoyl group but retains the tetrahydroquinoline and oxalamide moieties.

  • N1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide: : Has an ethylsulfonyl group instead of methylsulfonyl, affecting its reactivity and interactions.

  • N1-(1-(methylsulfonyl)-quinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide: : Does not have the tetrahydro structure, impacting its steric properties and biological activity.

The synthesis, reactivity, and applications of this compound reveal its significance in both academic and industrial settings. Its unique structural features and versatility highlight the innovative potential of modern organic chemistry.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S2/c1-31(27,28)24-12-2-3-15-6-7-16(13-18(15)24)23-20(26)19(25)22-11-10-14-4-8-17(9-5-14)32(21,29)30/h4-9,13H,2-3,10-12H2,1H3,(H,22,25)(H,23,26)(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRNMISWBJMBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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